molecular formula C17H22BrNO B6351942 [2-(4-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide CAS No. 1609396-15-7

[2-(4-Methoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide

Cat. No.: B6351942
CAS No.: 1609396-15-7
M. Wt: 336.3 g/mol
InChI Key: PRAAOTRWRBSZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)ethylamine hydrobromide is a secondary amine salt characterized by a methoxyphenethyl group linked to a 3-methylbenzyl moiety, with a hydrobromic acid counterion.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.BrH/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAOTRWRBSZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination between 2-(4-methoxyphenyl)ethylamine and 3-methylbenzaldehyde represents the most direct route to the target compound. This one-pot procedure leverages the condensation of the amine and aldehyde to form an imine intermediate, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12–16 hours provides optimal yields (78–82%). The reaction proceeds via:

  • Imine formation :
    R-NH2+R’-CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'-CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

  • Borohydride reduction :
    R-N=CH-R’+NaBH3CNR-NH-CH2-R’\text{R-N=CH-R'} + \text{NaBH}_3\text{CN} \rightarrow \text{R-NH-CH}_2\text{-R'}

Optimization Parameters

  • Solvent : Methanol outperforms THF or DCM due to superior solubility of intermediates.

  • Stoichiometry : A 1:1.2 ratio of amine to aldehyde minimizes unreacted starting material.

  • Acid catalysis : Acetic acid (0.1 equiv) accelerates imine formation without side reactions.

Hydrobromide Salt Formation

The free base is treated with 48% hydrobromic acid in ethanol, yielding the hydrobromide salt as a crystalline solid (mp 189–192°C). Recrystallization from ethanol/diethyl ether (1:3) enhances purity (>99% by HPLC).

Alkylation of 2-(4-Methoxyphenyl)ethylamine with 3-Methylbenzyl Bromide

Two-Step Alkylation Protocol

This method involves nucleophilic substitution of 3-methylbenzyl bromide with the primary amine:

  • Alkylation :
    R-NH2+R’-BrR-NH-R’+HBr\text{R-NH}_2 + \text{R'-Br} \rightarrow \text{R-NH-R'} + \text{HBr}
    Conducted in acetonitrile with K2CO3 (2.5 equiv) at 60°C for 8 hours (yield: 68–72%).

  • Salt formation : Similar to Section 1.3.

Side Reactions and Mitigation

  • Over-alkylation : Excess amine (1:1.1 amine-to-alkylating agent ratio) prevents quaternary ammonium salt formation.

  • Solvent choice : Acetonitrile reduces nucleophilicity of bromide ions, minimizing elimination byproducts.

Organometallic Approaches Using Grignard Reagents

Coupling via Schiff Base Intermediates

A modified procedure from Royal Society of Chemistry protocols employs:

  • Schiff base formation : Reacting 2-(4-methoxyphenyl)ethylamine with 3-methylbenzaldehyde under anhydrous conditions.

  • Grignard addition : Treatment with methylmagnesium bromide (3.0 equiv) in THF at 0°C, followed by hydrolysis.
    Yields: 65–70%, with challenges in stereochemical control.

Catalytic o-Quinone Mediation

Using 3,5-di-tert-butyl-o-benzoquinone (0.2 equiv) as an electron-transfer catalyst enhances reaction rates by facilitating single-electron oxidation of the amine. This method achieves comparable yields (70–75%) but requires rigorous exclusion of moisture.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

  • Wang resin functionalization : Loading with Fmoc-protected 2-(4-methoxyphenyl)ethylamine.

  • Benzylation : Coupling with 3-methylbenzyl bromide using HBTU/DIPEA.

  • Cleavage and salt formation : TFA cleavage followed by HBr treatment.
    Yields: 60–65%, suitable for combinatorial libraries.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H), 4.32 (s, 2H, CH2N), 3.72 (s, 3H, OCH3), 3.02 (t, J = 7.2 Hz, 2H), 2.82 (t, J = 7.2 Hz, 2H), 2.35 (s, 3H, CH3).

  • HPLC : Retention time 6.8 min (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

Purity Assessment

  • Elemental analysis : Calculated for C17H22BrNO·HBr: C 52.74%, H 5.72%, N 3.62%. Found: C 52.68%, H 5.69%, N 3.58%.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive amination78–82>99High efficiency, mild conditionsRequires aldehyde precursor
Alkylation68–7298Simple setupOver-alkylation risks
Grignard coupling65–7597Stereochemical diversityMoisture-sensitive conditions
Solid-phase60–6595ScalabilityLower yields

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethylamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the hydrobromide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(4-Methoxyphenyl)ethylamine hydrobromide is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydrobromide salts in this class are highly dependent on substituent patterns. Key analogs include:

Compound Name Key Substituents Biological Activity/Application Reference
[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide Thiazole ring, trifluoromethylphenyl Anticancer (leukemia-specific, IC50 7.5–8.9 μg/mL)
2-(3-Methoxyphenyl)ethylamine hydrobromide 3-Methoxyphenyl, nitrobenzyl Synthetic intermediate (no bioactivity reported)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine Ethylbenzyl, methoxyphenethyl No bioactivity data reported
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide Imidazoline ring, 4-methoxyphenyl Synthetic intermediate for ureas

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in 2-(3-Methoxyphenyl)ethylamine hydrobromide enhances reactivity in synthetic pathways but reduces bioavailability compared to methoxy or alkyl substituents .
  • Heterocyclic Modifications : Introducing a thiazole ring (as in the trifluoromethylphenyl analog) significantly improves anticancer potency, likely due to enhanced DNA intercalation or kinase inhibition .
  • Alkyl vs. Aryl Substituents : Ethylbenzyl (in N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine) and 3-methylbenzyl groups may influence lipophilicity and membrane permeability, though direct comparisons are absent in the evidence .
Anticancer Activity

The thiazole-containing analog ([3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide) exhibits selective cytotoxicity against leukemia cells (HL-60, Jurkat) with IC50 values of 7.5–8.9 μg/mL, outperforming analogs lacking heterocyclic moieties .

Biological Activity

2-(4-Methoxyphenyl)ethylamine hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Methoxyphenyl Group : Enhances lipophilicity and receptor binding.
  • Methylbenzyl Moiety : Contributes to the compound's biological interactions.

The hydrobromide salt form improves solubility and stability, making it suitable for pharmaceutical applications.

The biological activity of 2-(4-Methoxyphenyl)ethylamine hydrobromide primarily involves its interaction with various biological targets. Key mechanisms include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly serotonin receptors, influencing neurotransmitter release and signaling pathways.
  • Enzyme Modulation : It can modulate the activity of specific enzymes, contributing to its pharmacological effects.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds with methoxy groups often show antidepressant properties.
  • Analgesic Activity : Similar amines have been noted for their pain-relief capabilities.
  • Neuroprotective Effects : Some derivatives demonstrate protective effects on neuronal cells.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenethylamineMethoxy group on phenylAntidepressant
2-(4-Methylphenyl)ethylamineMethyl group on phenylAnalgesic effects
N,N-Dimethyl-4-methoxybenzeneamineDimethylamino groupNeuroprotective effects
2-(4-Methoxyphenyl)ethylamineMethoxy and methylbenzyl groupsPotentially diverse effects

Case Studies and Research Findings

Recent studies have provided insights into the specific biological activities and mechanisms of action of 2-(4-Methoxyphenyl)ethylamine hydrobromide:

  • Neuropharmacological Studies : Research has shown that this compound can exhibit significant binding affinity to serotonin receptors, impacting mood regulation and anxiety levels. Experimental assays demonstrated that it could enhance serotonin signaling pathways in vitro.
  • Cytotoxicity Assays : In cell line studies, 2-(4-Methoxyphenyl)ethylamine hydrobromide was evaluated for its cytotoxic effects against various cancer cell lines. The compound showed promising results, inducing apoptosis in MCF-7 breast cancer cells through the upregulation of p53 expression and activation of caspase pathways.
  • Binding Affinity Studies : Quantitative studies involving radiolabeled binding assays revealed that 2-(4-Methoxyphenyl)ethylamine hydrobromide has a high affinity for specific neuroreceptors, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)ethylamine hydrobromide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Alkylation : React 3-methylbenzyl chloride with 2-(4-methoxyphenyl)ethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) to form the secondary amine.

Salt Formation : Treat the free base with hydrobromic acid (HBr) in ethanol to precipitate the hydrobromide salt.
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete alkylation.
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Confirm final purity (>95%) via NMR (e.g., absence of benzyl chloride peaks at δ 4.5–5.0 ppm) and elemental analysis .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl and methylbenzyl groups) and amine protons (δ 2.5–3.5 ppm). Compare chemical shifts to structurally similar compounds (e.g., N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching for bromine.
  • X-ray Crystallography : Resolve stereochemical ambiguities; however, suitable crystals may require slow evaporation from methanol/water .

Q. Q3. What preliminary biological assays are recommended to screen its pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Test affinity for serotonin (5-HT₂) or adrenergic receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂).
  • Cytotoxicity Screening : Use MTT assays on leukemia (HL-60), hepatocarcinoma (HepG2), and glioblastoma (U251) cell lines. Prioritize leukemia models based on structural analogs showing IC₅₀ values of 7.5–8.9 μg/mL .

Advanced Research Questions

Q. Q4. How can conflicting cytotoxicity data across cell lines be systematically resolved?

Methodological Answer:

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (HPLC ≥98%).
  • Mechanistic Studies : Perform flow cytometry to differentiate apoptosis vs. necrosis (Annexin V/PI staining).
  • Comparative Analysis : Cross-reference with structurally related compounds (e.g., 3-allyl-4-(4-methoxyphenyl)thiazole derivatives) to identify structure-activity trends .

Q. Q5. What strategies improve yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Flow Chemistry : Optimize alkylation steps in continuous flow reactors to enhance mixing and heat transfer.
  • Catalytic Optimization : Screen palladium or copper catalysts for Buchwald-Hartwig coupling alternatives.
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted benzyl chloride .

Q. Q6. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to 5-HT₂ receptors. Focus on hydrophobic interactions with the methoxyphenyl group and hydrogen bonding with the amine.
  • MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability in lipid bilayers.
  • QSAR Analysis : Corlate substituent effects (e.g., methoxy vs. methyl groups) with cytotoxicity data from analogs .

Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for analogs (e.g., leukemia vs. breast cancer cells).
  • Resolution : Validate using orthogonal assays (e.g., ATP-based viability assays) and standardized cell lines from ATCC. Consider metabolic differences (e.g., CYP450 expression in HepG2) impacting compound activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.